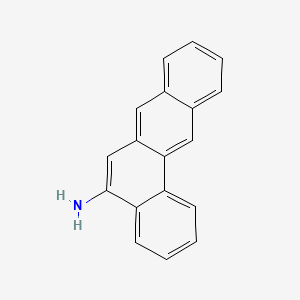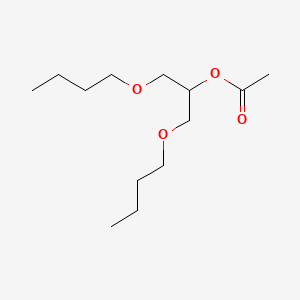
1,3-Dibutoxy-2-propanol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutoxy-2-propanol acetate is an organic compound with the molecular formula C13H26O4. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two butoxy groups and an acetate group attached to a propanol backbone .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibutoxy-2-propanol acetate can be synthesized through the reaction of 1,3-dichloro-2-propanol with n-butanol in the presence of a base such as sodium metal. The reaction typically occurs under reflux conditions to ensure complete conversion . The resulting 1,3-dibutoxy-2-propanol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
化学反応の分析
Types of Reactions
1,3-Dibutoxy-2-propanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to 1,3-dibutoxy-2-propanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of 1,3-dibutoxy-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Dibutoxy-2-propanol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dibutoxy-2-propanol acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .
類似化合物との比較
Similar Compounds
1,3-Dibutoxy-2-propanol: Similar structure but lacks the acetate group.
1,3-Dichloro-2-propanol: Precursor in the synthesis of 1,3-dibutoxy-2-propanol acetate.
2-Propanol, 1,3-dibutoxy-: Another related compound with similar properties.
Uniqueness
This compound is unique due to its combination of butoxy and acetate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
特性
CAS番号 |
63716-04-1 |
|---|---|
分子式 |
C13H26O4 |
分子量 |
246.34 g/mol |
IUPAC名 |
1,3-dibutoxypropan-2-yl acetate |
InChI |
InChI=1S/C13H26O4/c1-4-6-8-15-10-13(17-12(3)14)11-16-9-7-5-2/h13H,4-11H2,1-3H3 |
InChIキー |
WAUDIBKITGHWMS-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(COCCCC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



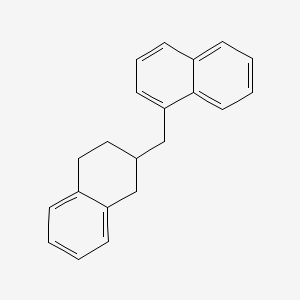
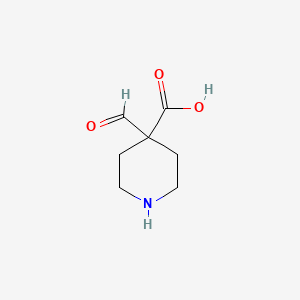
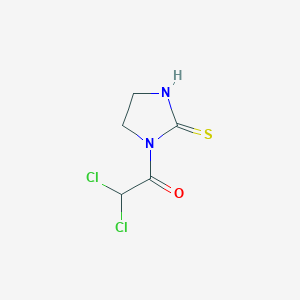
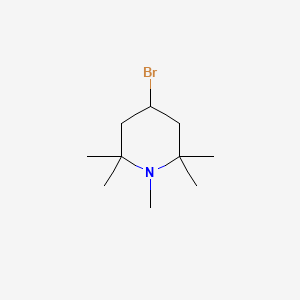
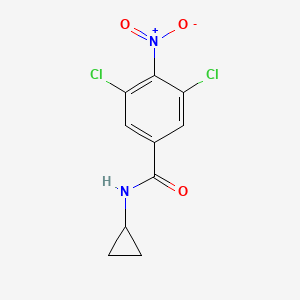
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
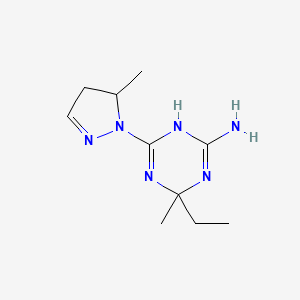
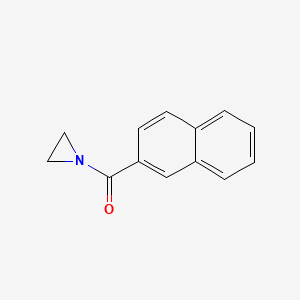
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
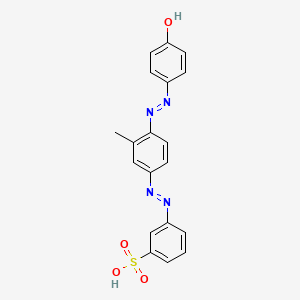
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
